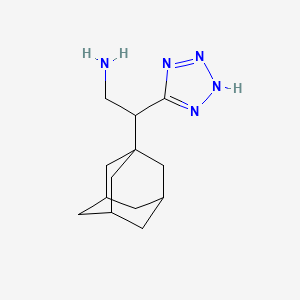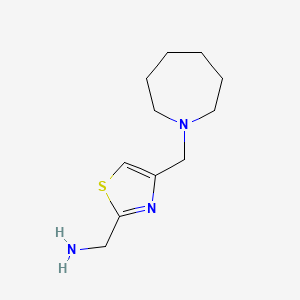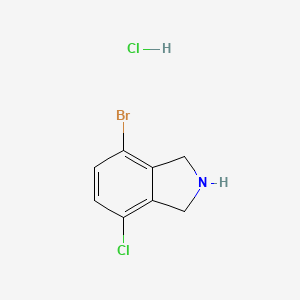
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are significant due to their presence in various biologically active molecules and their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-nitrotoluene and 7-chloro-2,3-dihydro-1H-isoindole.
Reaction Conditions: The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) and catalysts such as palladium or nickel complexes.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the isoindole ring. This is typically achieved through a series of nucleophilic substitutions and eliminations under controlled temperatures (60-80°C) and pressures.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain precise reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form isoindole-2,3-dione derivatives or reduction to form dihydroisoindole derivatives.
Cycloaddition Reactions: The isoindole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted isoindoles with different functional groups.
Oxidation Products: Isoindole-2,3-dione derivatives.
Reduction Products: Dihydroisoindole derivatives.
科学研究应用
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用机制
The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or expression.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
- 4-bromo-2,3-dihydro-1H-isoindole hydrochloride
- 7-chloro-2,3-dihydro-1H-isoindole hydrochloride
- 4-bromo-7-chloro-1H-indole hydrochloride
Uniqueness
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and potential biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H8BrCl2N |
|---|---|
分子量 |
268.96 g/mol |
IUPAC 名称 |
4-bromo-7-chloro-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-7-1-2-8(10)6-4-11-3-5(6)7;/h1-2,11H,3-4H2;1H |
InChI 键 |
YXDOFLCMRSCOAU-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2CN1)Br)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


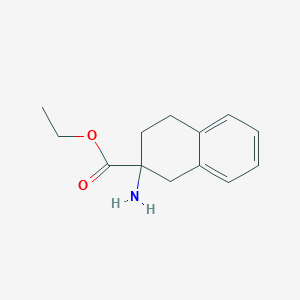
![Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15302260.png)
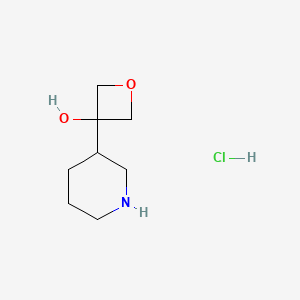
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
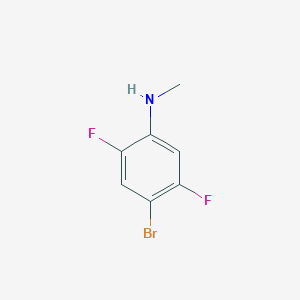
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
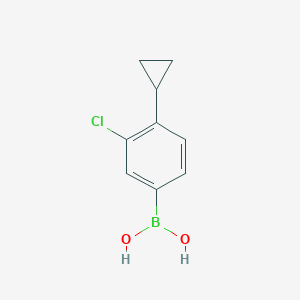
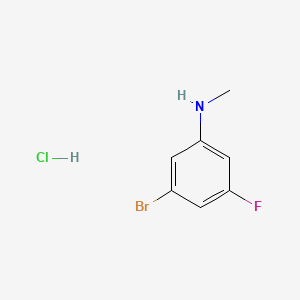
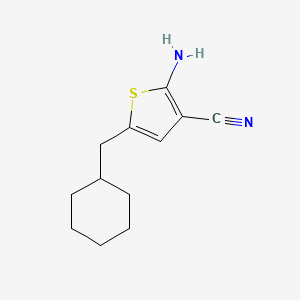
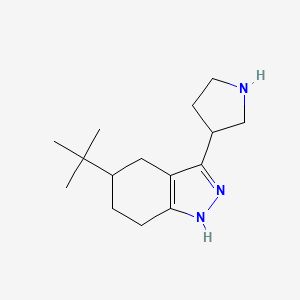
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
